
8-Nitro-5-(piperazin-1-yl)quinoline
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Overview
Description
8-Nitro-5-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a nitro group at the 8th position and a piperazine moiety at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-5-(piperazin-1-yl)quinoline typically involves the nitration of 5-(piperazin-1-yl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-5-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Cyclization: Strong acids or bases, depending on the desired cyclization pathway.
Major Products Formed:
Reduction: 8-Amino-5-(piperazin-1-yl)quinoline.
Substitution: Various N-substituted piperazine derivatives.
Cyclization: Fused quinoline-piperazine systems.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins, leading to cell death. The piperazine moiety enhances the compound’s ability to penetrate bacterial cell walls and interact with intracellular targets .
Comparison with Similar Compounds
5-Nitro-8-(piperidin-1-yl)quinoline: Similar structure but with a piperidine moiety instead of piperazine.
8-Nitro-5-(piperazin-1-yl)isoquinoline: Isoquinoline core instead of quinoline.
Uniqueness: 8-Nitro-5-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and piperazine groups allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery .
Biological Activity
8-Nitro-5-(piperazin-1-yl)quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antituberculosis research. The compound features a quinoline core with a nitro group at the 8th position and a piperazine moiety at the 5th position, which together contribute to its unique pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the nitration of 5-(piperazin-1-yl)quinoline using a mixture of concentrated nitric and sulfuric acids under controlled conditions. This selective introduction of the nitro group is crucial for the compound's biological activity. The overall structure can be represented as follows:
The biological activity of this compound primarily stems from its interaction with bacterial enzymes and cellular targets. The nitro group can undergo bioreduction, forming reactive intermediates that damage bacterial DNA and proteins, ultimately leading to cell death. This mechanism is particularly effective against various strains of bacteria, including those resistant to conventional treatments .
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown inhibition zones ranging from 22 mm to 25 mm against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumonia, indicating its potential as a therapeutic agent .
Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumonia | 25 | 27 |
Antituberculosis Activity
The compound has also been evaluated for its antituberculosis properties, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. The mechanism involves interference with key metabolic pathways in the bacteria, which are essential for their survival.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Efficacy : A recent study tested various derivatives of quinoline compounds, including this compound, against multiple bacterial strains. The results indicated that this compound had comparable efficacy to standard antibiotics, suggesting its potential role in treating resistant infections .
- Antituberculosis Research : In a study focusing on tuberculosis, derivatives of quinolines were synthesized and tested for their ability to inhibit M. tuberculosis. The findings showed that compounds similar to this compound displayed significant inhibitory effects, warranting further investigation into their clinical applications .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinoline derivatives, which also exhibit biological activities. Below is a comparison table highlighting some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Nitro-8-(piperidin-1-yl)quinoline | Piperidine moiety instead of piperazine | Different nitrogen-containing ring affects activity |
8-Nitro-5-(piperazin-1-yl)isoquinoline | Isoquinoline core instead of quinoline | Altered electronic properties due to isoquinoline |
7-Chloro-4-(piperazin-1-yl)quinoline | Chlorine substitution at position 7 | Potentially different reactivity patterns |
Properties
IUPAC Name |
8-nitro-5-piperazin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)12-4-3-11(16-8-6-14-7-9-16)10-2-1-5-15-13(10)12/h1-5,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZAAGYNPKHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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